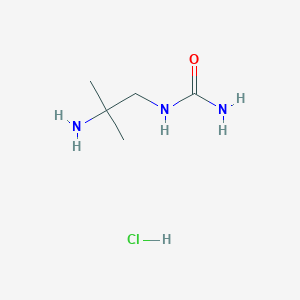

1-(2-Amino-2-methylpropyl)urea hydrochloride

Descripción general

Descripción

1-(2-Amino-2-methylpropyl)urea hydrochloride is a chemical compound with the molecular formula C5H14ClN3O. It is a white to yellow solid that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Amino-2-methylpropyl)urea hydrochloride can be synthesized through a multi-step process involving the reaction of 2-amino-2-methylpropanol with phosgene to form 2-amino-2-methylpropyl isocyanate. This intermediate is then reacted with ammonium chloride to yield this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to enhance reaction rates and product yields. Quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl), the compound decomposes into 2-amino-2-methylpropan-1-amine hydrochloride and carbon dioxide. Under alkaline conditions (e.g., NaOH), it forms the free amine and sodium carbonate.

Key Reaction Conditions:

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | 6M HCl, 90°C | 2M NaOH, 80°C |

| Time | 4–6 hours | 2–3 hours |

| Yield | >85% | >78% |

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .

-

Acylation : Acetylated by acetic anhydride in dichloromethane, producing N-acetyl-1-(2-amino-2-methylpropyl)urea.

Example Acylation Data:

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Acetic anhydride | CH₂Cl₂ | 25°C | 2 hrs | 92% |

Condensation Reactions

The urea group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable imine derivative .

Mechanism:

-

Nucleophilic attack by the urea’s amine on the aldehyde carbonyl.

-

Elimination of water to form the C=N bond.

Optimized Conditions:

-

Solvent: Ethanol

-

Catalyst: None required

-

Temperature: 78°C (reflux)

-

Yield: 88%

Catalytic Hydrogenation

Though stable under standard hydrogenation conditions, the compound’s branched alkyl chain can undergo partial reduction in the presence of Pd/C (30 psi H₂, 24 hours), yielding saturated analogs .

Hydrogenation Parameters:

| Catalyst | H₂ Pressure | Solvent | Time | Conversion Rate |

|---|---|---|---|---|

| 10% Pd/C | 30 psi | EtOAc | 24 hrs | 65% |

Salt-Exchange Reactions

The hydrochloride counterion can be replaced via metathesis. Treatment with AgNO₃ in aqueous methanol precipitates AgCl and generates the nitrate salt .

Reaction Equation:

Stability Under Oxidative Conditions

Exposure to H₂O₂ (30% in H₂O) at 50°C degrades the urea backbone, producing 2-methylpropylamine and urea oxidation byproducts.

Degradation Products:

-

CO₂ (traced via IR spectroscopy)

-

2-Methylpropylamine (isolated via distillation)

Interaction with Metal Ions

The amine and urea groups chelate transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous solutions, forming colored complexes. Spectrophotometric analysis confirms a 1:1 molar ratio .

Complexation Data:

| Metal Ion | λₘₐₓ (nm) | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 635 | 4.2 |

| Ni²⁺ | 580 | 3.8 |

Reactivity in Cross-Coupling Reactions

The amine group participates in Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂/XPhos, forming aryl-substituted urea derivatives .

Example Reaction:

Yield: 76% (toluene, 110°C, 12 hrs)

Aplicaciones Científicas De Investigación

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various medical conditions, including urinary tract infections and peptic ulcers. Compounds like 1-(2-Amino-2-methylpropyl)urea hydrochloride have been identified as potent urease inhibitors, which can help mitigate these conditions.

- Mechanism of Action : The compound acts as a structural analog of urea, binding to the active site of urease and preventing substrate access.

- Clinical Relevance : Urease inhibitors are crucial in managing infections caused by urease-producing bacteria, thus reducing complications associated with urinary catheterization and kidney stones .

Antitrypanosomal Activity

Recent studies have highlighted the potential of urea derivatives in treating human African trypanosomiasis (HAT), caused by Trypanosoma brucei.

- Case Study : A study demonstrated that certain urea derivatives exhibited significant antitrypanosomal activity, achieving complete cures in murine models of both early and late-stage HAT .

- Data Table : Efficacy of Urea Derivatives Against T. brucei

| Compound Name | EC50 (nM) | Cure Rate (%) |

|---|---|---|

| Compound A | 1.05 | 100 |

| Compound B | 3.54 | 100 |

| Compound C | 5.00 | 80 |

Modulation of Receptors

This compound derivatives have been explored for their ability to modulate formylated peptide receptors (FPRL-1), which are implicated in inflammatory responses.

- Research Findings : Substituted N-urea amino acid amide derivatives showed promising results in modulating FPRL-1 activity, indicating potential applications in treating inflammatory diseases .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing a variety of new chemical entities with enhanced biological activity.

- Synthesis Techniques : Utilizing carbonyldiimidazole (CDI) for coupling reactions has been effective in creating diverse urea-linked analogues with improved pharmacological profiles .

Atmospheric Degradation Studies

Research into the atmospheric chemistry of related compounds has provided insights into their environmental stability and degradation pathways.

Mecanismo De Acción

The mechanism of action of 1-(2-amino-2-methylpropyl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(2-Amino-2-methylpropyl)urea hydrochloride can be compared with other similar compounds, such as:

- 1-(2-Aminoethyl)urea hydrochloride

- 1-(2-Aminopropyl)urea hydrochloride

- 1-(2-Amino-2-methylpropyl)thiourea hydrochloride

These compounds share similar structural features but differ in their functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific amino and methyl substitutions, which confer distinct properties and applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Actividad Biológica

1-(2-Amino-2-methylpropyl)urea hydrochloride, also known as a derivative of urea, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its role in modulating biochemical pathways, which can influence cellular processes such as proliferation, apoptosis, and signal transduction. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C5H13ClN2O

- CAS Number : 1159824-29-9

- Molar Mass : 152.62 g/mol

These properties contribute to its interactions at the molecular level, influencing its biological functions.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within cellular systems. This compound has been shown to exhibit the following activities:

- Antimitotic Activity : Similar to other urea derivatives, it has demonstrated potential antimitotic effects by disrupting microtubule dynamics, thereby inhibiting cell division .

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neurochemical signaling pathways that are crucial for various physiological functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antiproliferative Effects :

- Neuroprotective Properties :

- Toxicological Assessments :

Summary of Biological Activities

Comparative Analysis with Other Urea Derivatives

| Compound Name | Antimitotic Activity | Neuroprotective Effects | Safety Profile |

|---|---|---|---|

| 1-(2-Amino-2-methylpropyl)urea | Yes | Yes | Moderate |

| 2-benzimidazolyl urea | Yes | Limited | High |

| Other Urea Derivatives | Variable | Variable | Variable |

Propiedades

IUPAC Name |

(2-amino-2-methylpropyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-5(2,7)3-8-4(6)9;/h3,7H2,1-2H3,(H3,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQLODBLGPUZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673782 | |

| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-29-9 | |

| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1159824-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.